molecular formula C14H10ClF3 B8691923 3-Trifluoromethylbenzhydryl chloride CAS No. 67240-79-3

3-Trifluoromethylbenzhydryl chloride

Cat. No. B8691923
CAS RN: 67240-79-3
M. Wt: 270.67 g/mol
InChI Key: SCEHBHXYJOTSCH-UHFFFAOYSA-N
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Description

3-Trifluoromethylbenzhydryl chloride is a useful research compound. Its molecular formula is C14H10ClF3 and its molecular weight is 270.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Trifluoromethylbenzhydryl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Trifluoromethylbenzhydryl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67240-79-3

Product Name

3-Trifluoromethylbenzhydryl chloride

Molecular Formula

C14H10ClF3

Molecular Weight

270.67 g/mol

IUPAC Name

1-[chloro(phenyl)methyl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10ClF3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16,17)18/h1-9,13H

InChI Key

SCEHBHXYJOTSCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-(trifluoromethyl)benzhydrol (5 mL, 20 mmol) in CH2Cl2 (10 mL) was added dropwise thionyl chloride (3 mL, 41 mmol) at rt. The reaction was stirred at 50° C. for 18 h, concentrated under vacuum, azeotroped with toluene and dried under vacuum to give the title compound (4.9 g, 89% yield) as oil, which was used in the next step without further purification. MS (ESI, pos. ion) m/z: 235.0 (M−HCl).
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10 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 40 parts of sulfinyl chloride in 150 parts of trichloromethane is added dropwise a solution of 64 parts of α-phenyl-3-(trifluoromethyl)benzenemethanol in 375 parts of trichloromethane. Upon completion, stirring is continued for 1 hour at room temperature. The whole is heated to reflux and stirring is continued for 3 hours at reflux temperature. After stirring overnight at room temperature, the solvent is evaporated. The residue is taken up in methylbenzene and the latter is evaporated again, yielding 70 parts (100%) of 1-(chlorophenylmethyl)-3-(trifluoromethyl)benzene as an oily residue.
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